![molecular formula C8H10N2O B3321178 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one CAS No. 1314139-85-9](/img/structure/B3321178.png)
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Übersicht
Beschreibung
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, also known as THCP, is a newly discovered phytocannabinoid compound found in Cannabis sativa L. THCP has gained significant attention due to its potential therapeutic benefits and unique chemical structure.
Wirkmechanismus
Target of Action
The primary target of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid metabolism and lipid signaling pathways .
Mode of Action
The compound interacts with FABP4 by binding to its active site . This interaction can potentially alter the protein’s function, leading to changes in the downstream processes that the protein is involved in .
Biochemical Pathways
The interaction of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one with FABP4 can affect various biochemical pathways. FABP4 is involved in the regulation of lipid metabolism and inflammation, so the compound’s action could potentially influence these processes .
Result of Action
Given its interaction with fabp4, it is likely that the compound could influence lipid metabolism and inflammatory responses .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents. However, one limitation of using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is its rarity in cannabis plants, which may make it difficult to obtain in large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one research. One direction is to further investigate its therapeutic potential, particularly in the treatment of pain, inflammation, and anxiety disorders. Another direction is to explore the use of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in combination with other cannabinoids, such as CBD and THC, to enhance its therapeutic effects. Additionally, research could focus on developing new synthetic derivatives of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one with improved pharmacological properties.
Conclusion:
In conclusion, 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is a newly discovered phytocannabinoid compound with potential therapeutic benefits. Its unique chemical structure and high binding affinity to the CB1 receptor make it an intriguing candidate for further research. While there are limitations to using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in lab experiments, its potential therapeutic benefits make it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has shown potential therapeutic benefits in various preclinical studies. It has been found to have a higher binding affinity to the CB1 receptor than delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This suggests that 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one may have stronger therapeutic effects than THC. 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1H-cyclohepta[c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-2-1-3-7-6(8)5-9-10-7/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGGNNLMPWTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


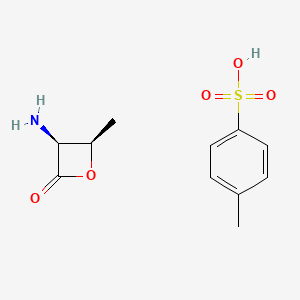

![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)
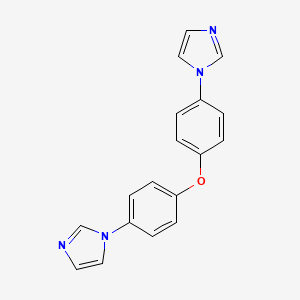
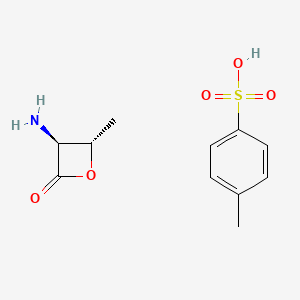

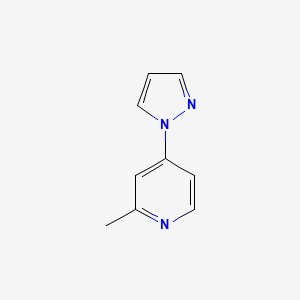

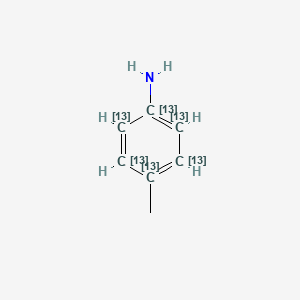
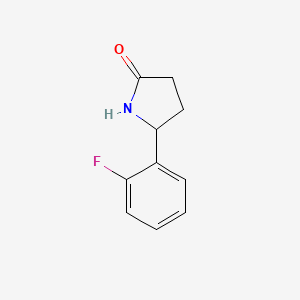

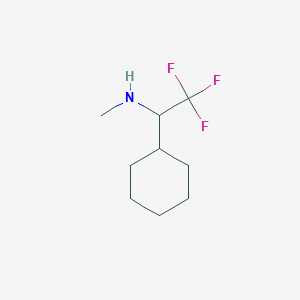
![3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B3321194.png)